An In-depth Technical Guide to 3-Bromo-2-methylpyridine
An In-depth Technical Guide to 3-Bromo-2-methylpyridine
CAS Number: 38749-79-0
Introduction
3-Bromo-2-methylpyridine, also known as 3-bromo-2-picoline, is a heterocyclic organic compound with the CAS number 38749-79-0.[1][2] It is a substituted pyridine (B92270) derivative that serves as a crucial and versatile intermediate in organic synthesis, particularly in the fields of medicinal chemistry and agrochemicals.[3][4] The molecular structure, featuring an electron-deficient pyridine ring activated by a methyl group and possessing a reactive bromine atom, allows it to participate in a wide array of chemical transformations.[3] The bromine atom acts as an excellent leaving group and is particularly amenable to modern transition-metal-catalyzed cross-coupling reactions, making it an invaluable building block for the construction of complex molecular architectures.[3][5] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Data
The fundamental properties of 3-Bromo-2-methylpyridine are summarized below. It is typically an oily free base at room temperature, though it is also available as a more stable, crystalline hydrochloride salt (CAS 777944-57-7) to improve handling and solubility in polar protic solvents.[5]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 38749-79-0 | [1] |
| Molecular Formula | C₆H₆BrN | [1][3][6] |
| Molecular Weight | 172.02 g/mol | [1][2][7][8][9] |
| Appearance | Colorless oil or solid | [5][7][10] |
| Density | 1.495 g/mL at 25 °C | [7][8] |
| Refractive Index (n20/D) | 1.5604 | [7][8] |
| Flash Point | 78.9 °C (174.0 °F) - closed cup | [8] |
| XLogP3 | 1.9 | [1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 3-Bromo-2-methylpyridine.
-
¹H NMR (CDCl₃): δ: 2.67 (3H, s), 6.98-7.03 (1H, m), 7.78-7.82 (1H, m), 8.40-8.44 (1H, m).[10][11]
-
Other Spectroscopic Data: ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra are also available through various chemical data providers.[12] Common fragmentation pathways in mass spectrometry involve the loss of a bromine atom or HBr.[5]
Synthesis and Purification
Several synthetic routes to 3-Bromo-2-methylpyridine have been established, each with distinct advantages and challenges.
Synthesis Routes
-
Direct Bromination of 2-Methylpyridine (B31789): This is a common approach involving the electrophilic substitution of 2-methylpyridine (2-picoline). The reaction is often challenged by the directing effects of the methyl group and the pyridine nitrogen, which can lead to a mixture of isomers, necessitating careful purification.[3][5]
-
Via Nitropyridine Intermediates: A more regioselective method starts with 2-chloro-3-nitropyridine. This multi-step process involves the formation of 2-methyl-3-nitropyridine, followed by the reduction of the nitro group to an amine, and subsequent conversion to the target bromide.[5]
-
From Dibrominated Precursors: Another strategy utilizes a bromine/lithium exchange on 2,3-dibromopyridine. Treatment with n-butyllithium at low temperatures results in a preferential lithium-halogen exchange at the 2-position. The resulting lithiated intermediate is then quenched with a methylating agent like methyl iodide to yield 3-bromo-2-methylpyridine.[5]
Experimental Protocol: Direct Bromination of 2-Methylpyridine
The following protocol is based on a representative procedure for the direct bromination of 2-methylpyridine.[10][11]
Materials:
-
2-Methylpyridine (2-picoline)
-
Aluminum chloride (AlCl₃)
-
Bromine (Br₂)
-
Concentrated hydrochloric acid (HCl)
-
8 M Sodium hydroxide (B78521) (NaOH) solution
-
Diethyl ether or Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ice
Procedure:
-
Reaction Setup: In a suitable reaction vessel, slowly add 2-methylpyridine (46.6 g) dropwise to aluminum chloride (200 g). Stir the resulting mixture at 100°C.[10][11]
-
Bromination: While maintaining the temperature at 100°C, add bromine (40.0 g) dropwise over 1 hour. Continue stirring the mixture for an additional 30 minutes.[10][11]
-
Work-up: After cooling, carefully pour the reaction mixture into ice water. Acidify the mixture by adding concentrated hydrochloric acid.[10][11]
-
Extraction & Neutralization: Wash the acidified solution with ethyl acetate to remove non-basic impurities. Basify the remaining aqueous layer with an 8 M aqueous sodium hydroxide solution.[10][11]
-
Final Extraction: Extract the product from the basified aqueous layer using diethyl ether. Wash the combined organic extracts with saturated brine.[10][11]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.[10][11]
-
Purification: Purify the resulting residue (a colorless oil) by silica (B1680970) gel column chromatography, eluting with a hexane-diethyl ether mixture (e.g., 10:1 ratio), to yield the final product.[10][11]
Caption: General workflow for the synthesis and purification of 3-Bromo-2-methylpyridine.
Purification Challenges
The direct bromination of 2-methylpyridine can produce a mixture of isomers, such as 2-methyl-5-bromopyridine and 3-bromo-2-methylpyridine. These isomers may have very close boiling points, making separation by traditional distillation difficult. Therefore, high-performance liquid chromatography (HPLC) or column chromatography with a suitable mobile phase (e.g., petroleum ether and ether) is often employed for effective separation and purification on a laboratory scale.[4]
Chemical Reactivity and Applications
The reactivity of 3-Bromo-2-methylpyridine is dominated by the carbon-bromine bond, which serves as a versatile handle for constructing more complex molecules.[5]
Key Reactions: Palladium-Catalyzed Cross-Coupling
3-Bromo-2-methylpyridine is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds.[3]
-
Suzuki-Miyaura Coupling: Reacts with organoboron compounds (boronic acids or esters) to form biaryl structures.[3][5] This reaction is widely used in the synthesis of pharmaceuticals.
-
Sonogashira Coupling: Couples with terminal alkynes to introduce alkyne functionalities into the pyridine ring.[5]
-
Stille Coupling: Reacts with organostannanes.[3]
-
Heck Reaction: Couples with alkenes.[3]
These reactions are instrumental in building the molecular scaffolds required in drug discovery and materials science.[3][5]
Caption: 3-Bromo-2-methylpyridine as a key intermediate in cross-coupling reactions.
Applications in Research and Development
3-Bromo-2-methylpyridine is a valuable building block in several areas:
-
Pharmaceuticals: It is used in the synthesis of various bioactive molecules and drug candidates.[4] Medicinal chemists use it to introduce a functionalized pyridine moiety into target molecules to modulate their pharmacokinetic and pharmacodynamic properties.[3] It has been employed in the development of drugs targeting inflammation, pain, and certain cancers.[3] One study identified it as a potential inhibitor of the cannabinoid type 1 receptor.[2]
-
Agrochemicals: The compound serves as a precursor in the synthesis of novel pesticides and herbicides.[3][13]
-
Organic Synthesis: Beyond cross-coupling, it can be converted to other useful intermediates, such as the corresponding pyridine carboxaldehyde via peroxide-initiated NBS gem-dibromination followed by hydrolysis.[7][8][11]
Safety and Handling
3-Bromo-2-methylpyridine is considered a hazardous chemical and requires careful handling.[14]
GHS Hazard Classification
| Hazard Class | Category | Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][15] |
| Serious Eye Damage/Irritation | 1 / 2 | H318: Causes serious eye damage[1] / H319: Causes serious eye irritation[1][15] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[16] |
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and tight-sealing safety goggles or a face shield.[14][16] A NIOSH/MSHA approved respirator should be used if exposure limits are exceeded or irritation is experienced.[14]
-
Handling: Use only in a well-ventilated area or outdoors.[6][14] Wash hands and any exposed skin thoroughly after handling.[14][15] Do not eat, drink, or smoke when using this product.[6][14] Keep away from heat, sparks, and open flames.[14]
-
Storage: Store in a cool, well-ventilated place.[6][14] Keep the container tightly closed and store locked up.[14][16] Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[17]
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[6][14]
-
Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[14][15]
-
Inhalation: Remove the victim to fresh air and keep at rest in a comfortable position for breathing. Call a poison center or doctor if you feel unwell.[6][14]
-
Ingestion: Call a poison center or doctor if you feel unwell. Rinse mouth.[6][14]
-
-
Fire Fighting: Use CO₂, dry chemical, or foam for extinction.[14]
Conclusion
3-Bromo-2-methylpyridine is a cornerstone intermediate for synthetic chemistry. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and efficient pathway for the synthesis of a diverse range of complex organic molecules. For researchers in drug discovery and materials science, a thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in developing novel and impactful chemical entities.
References
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